molecular formula C13H19ClO2 B14545036 5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-OL CAS No. 62316-38-5

5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-OL

Cat. No.: B14545036
CAS No.: 62316-38-5
M. Wt: 242.74 g/mol
InChI Key: RFORLDGJTZKUCM-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-OL is an organic compound characterized by the presence of a chloro, methoxy, and methyl group on a phenyl ring, attached to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-OL typically involves the alkylation of 3-chloro-4-methoxy-5-methylphenol with a suitable pentanol derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of the alkyl halide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-OL involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloro-4-methoxy-5-methylphenyl)pentan-1-OL is unique due to the combination of its functional groups and the length of the pentanol chain. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

CAS No.

62316-38-5

Molecular Formula

C13H19ClO2

Molecular Weight

242.74 g/mol

IUPAC Name

5-(3-chloro-4-methoxy-5-methylphenyl)pentan-1-ol

InChI

InChI=1S/C13H19ClO2/c1-10-8-11(6-4-3-5-7-15)9-12(14)13(10)16-2/h8-9,15H,3-7H2,1-2H3

InChI Key

RFORLDGJTZKUCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)Cl)CCCCCO

Origin of Product

United States

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